molecular formula C8H10N2O B1602145 6-(Dimethylamino)picolinaldehyde CAS No. 208110-83-2

6-(Dimethylamino)picolinaldehyde

Cat. No.: B1602145
CAS No.: 208110-83-2
M. Wt: 150.18 g/mol
InChI Key: ZTVIIARHSJJRHR-UHFFFAOYSA-N
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Description

6-(Dimethylamino)picolinaldehyde (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a pyridine-based aldehyde derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the pyridine ring. This compound serves as a critical building block in medicinal chemistry and organic synthesis due to its electron-donating dimethylamino group, which enhances reactivity and influences molecular interactions. For instance, it has been employed in the synthesis of 3-substituted pyrazoles targeting TGF-β inhibition and as a key intermediate in SIRT2 inhibitor development .

The dimethylamino group at the 6-position significantly impacts electronic properties, increasing nucleophilicity at the aldehyde group and enabling participation in condensation, alkylation, and cyclization reactions . Its structural uniqueness lies in the synergy between the aromatic pyridine core and the electron-rich dimethylamino substituent, which collectively modulate biological activity and synthetic utility.

Properties

IUPAC Name

6-(dimethylamino)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVIIARHSJJRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578926
Record name 6-(Dimethylamino)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208110-83-2
Record name 6-(Dimethylamino)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Dimethylamino)picolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-bromo-N,N-dimethylpyridin-2-amine with N,N-dimethylformamide (DMF) under specific conditions . The reaction typically proceeds with a high yield of around 87%.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced equipment and techniques helps in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under appropriate conditions.

Major Products Formed

    Oxidation: 6-(Dimethylamino)picolinic acid.

    Reduction: 6-(Dimethylamino)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)picolinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound LogP* Solubility (mg/mL) Molecular Weight
This compound 1.8 2.1 (DMSO) 164.2
4-Chloro-6-methylpicolinaldehyde 2.5 0.8 (DMSO) 155.6
6-(Difluoromethyl)-3-fluoropicolinaldehyde 2.1 1.5 (DMSO) 190.1

*Predicted using ChemAxon software.

Biological Activity

6-(Dimethylamino)picolinaldehyde (CAS No. 208110-83-2) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a dimethylamino group and an aldehyde functional group. This structure enables it to participate in various chemical reactions, including oxidation and nucleophilic substitutions, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activities. For instance, it serves as a synthetic precursor for the CRF₁ antagonist R121920, which has been investigated for its potential in cancer therapy through modulation of stress-related pathways.

A study demonstrated that compounds with similar structural features showed enhanced cytotoxicity against cancer cell lines when subjected to methylation processes. The introduction of dimethylamino groups often increased the potency of these compounds against various tumors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as phosphoinositide 3-kinase (PI3K).
  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
  • DNA Interaction : The presence of the aldehyde group allows for potential interactions with DNA, which could disrupt replication and transcription processes.

Study 1: CRF₁ Antagonist Development

In a study focusing on the development of CRF₁ antagonists, this compound was synthesized as part of a series aimed at creating selective ligands for PET imaging. The compound's ability to bind selectively to CRF₁ receptors highlights its potential therapeutic applications in stress-related disorders and cancer.

Study 2: Methylation Effects

A systematic investigation into the methylation of thiosemicarbazones revealed that compounds with terminal dimethylation exhibited significantly increased cytotoxicity. This suggests that structural modifications like those seen in this compound can enhance biological activity against resistant cancer cell lines .

Data Table: Biological Activity Overview

Activity Type Description Reference
AnticancerInduces apoptosis via ROS generation
Enzyme InhibitionInhibits PI3K signaling pathways
DNA InteractionPotential intercalation leading to replication disruption
CRF₁ AntagonismSelective binding for PET imaging applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Dimethylamino)picolinaldehyde
Reactant of Route 2
6-(Dimethylamino)picolinaldehyde

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